molecular formula C11H18N4O3 B609835 Paopa CAS No. 114200-31-6

Paopa

Cat. No.: B609835
CAS No.: 114200-31-6
M. Wt: 254.29 g/mol
InChI Key: QXHVGEXNEZRSGG-JGVFFNPUSA-N
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Biochemical Analysis

Biochemical Properties

PAOPA plays a significant role in biochemical reactions by modulating dopamine D2 receptors. It interacts with dopamine D2 receptors through an allosteric mechanism, enhancing the receptor’s response to dopamine. This interaction is crucial for its therapeutic effects, as it helps in normalizing dopamine signaling in conditions like schizophrenia . This compound also interacts with other biomolecules involved in dopamine signaling pathways, contributing to its overall efficacy.

Cellular Effects

This compound influences various types of cells, particularly neurons, by modulating dopamine signaling pathways. It affects cell function by enhancing dopamine receptor activity, which can lead to improved cell signaling, gene expression, and cellular metabolism. In preclinical models, this compound has been shown to ameliorate behavioral and biochemical abnormalities associated with schizophrenia, indicating its potential to restore normal cellular function in affected individuals .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors at an allosteric site, distinct from the dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased receptor activation. This compound’s allosteric modulation results in changes in gene expression and enzyme activity, contributing to its therapeutic effects. Additionally, this compound can prevent and reverse behavioral and biochemical abnormalities in animal models of schizophrenia by normalizing dopamine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its efficacy over extended periods. Long-term studies have shown that this compound can sustain its therapeutic effects, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound can provide lasting improvements in cellular function and behavior in preclinical models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates dopamine D2 receptors and improves behavioral and biochemical abnormalities. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine metabolism, contributing to its overall efficacy. This compound’s modulation of dopamine D2 receptors can influence metabolic flux and metabolite levels, further supporting its therapeutic potential in neuropsychiatric conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. This compound’s distribution within the brain is particularly important for its role in modulating dopamine signaling and improving neuropsychiatric symptoms .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cells, where it exerts its effects on dopamine D2 receptors. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that this compound can effectively modulate dopamine signaling pathways and provide therapeutic benefits .

Preparation Methods

The synthesis of (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial production methods for (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to accommodate larger volumes and ensure consistent quality and purity .

Chemical Reactions Analysis

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide has several scientific research applications:

    Chemistry: It is used as a model compound to study allosteric modulation of G-protein coupled receptors.

    Biology: The compound is utilized in research to understand the role of dopamine D2 receptors in various biological processes.

    Medicine: It has shown therapeutic potential in preclinical models for treating neuropsychiatric disorders such as schizophrenia and Parkinson’s disease.

Comparison with Similar Compounds

(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide is unique due to its potent allosteric modulation of the dopamine D2 receptor. Similar compounds include:

The uniqueness of (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide lies in its specific allosteric modulation, which provides a distinct therapeutic profile compared to other dopamine receptor modulators .

Properties

IUPAC Name

(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHVGEXNEZRSGG-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114200-31-6
Record name 114200-31-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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